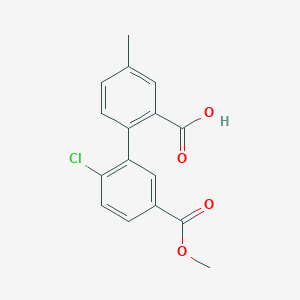
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid (or AMCPA) is a chemical compound used in a variety of scientific research applications. It is an important intermediate in the synthesis of a variety of biologically active compounds, including those used in the treatment of cancer, inflammation, and other diseases. AMCPA is a highly versatile and cost-effective reagent for drug discovery and development due to its wide range of applications and its ability to be used in a variety of synthetic pathways.
科学的研究の応用
AMCPA has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal-organic complexes. Additionally, AMCPA has been used in the synthesis of a variety of biologically active compounds, such as those used in the treatment of cancer, inflammation, and other diseases. AMCPA has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of peptide-based drugs.
作用機序
The mechanism of action of AMCPA is not well understood. However, it is believed to act as a catalyst in the synthesis of organic compounds, as well as a ligand in the synthesis of metal-organic complexes. Additionally, AMCPA may act as a nucleophile in certain reactions, allowing it to participate in the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of AMCPA are not well understood. However, it has been reported to have potential anti-inflammatory and anti-cancer properties. Additionally, AMCPA has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
AMCPA has a number of advantages for use in laboratory experiments. It is a highly versatile and cost-effective reagent, and can be used in a variety of synthetic pathways. Additionally, AMCPA is relatively easy to synthesize, and is stable under a wide range of conditions. However, it is important to note that AMCPA is not soluble in water, which can limit its use in certain applications.
将来の方向性
The potential future directions for AMCPA are numerous. It could be used to synthesize a variety of biologically active compounds, including those used in the treatment of cancer and other diseases. Additionally, AMCPA could be used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a ligand in the synthesis of metal-organic complexes. Finally, further research could be conducted to investigate the biochemical and physiological effects of AMCPA, as well as its potential therapeutic applications.
合成法
AMCPA is synthesized via a multi-step synthetic pathway that involves the reaction of 2-chloro-5-methoxycarbonylphenylbenzoic acid with ammonium acetate in the presence of a base such as sodium hydroxide. The reaction is then followed by the addition of a suitable acid, such as hydrochloric acid, to yield the desired product. This reaction is typically carried out in aqueous solution at a temperature of around 60°C.
特性
IUPAC Name |
3-amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO4/c1-21-15(20)8-2-3-13(16)12(7-8)9-4-10(14(18)19)6-11(17)5-9/h2-7H,17H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXCIPGZOZGNGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=CC(=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691968 |
Source


|
| Record name | 5-Amino-2'-chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(2-chloro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261909-83-4 |
Source


|
| Record name | 5-Amino-2'-chloro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorobenzoic acid, 95%](/img/structure/B6410552.png)
![5-Chloro-3-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410560.png)
![6-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410566.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410575.png)
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410580.png)
![4-Chloro-2-[4-(ethoxycarbonyl)-3-fluorophenyl]benzoic acid, 95%](/img/structure/B6410588.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrobenzoic acid, 95%](/img/structure/B6410611.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxybenzoic acid, 95%](/img/structure/B6410619.png)
![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-trifluoromethylbenzoic acid, 95%](/img/structure/B6410626.png)

![3-[4-(Ethoxycarbonyl)-3-fluorophenyl]-5-methoxybenzoic acid, 95%](/img/structure/B6410646.png)


